molecular formula C14H20O3 B035195 1-(2,4-Dipropoxyphenyl)ethanone CAS No. 100863-82-9

1-(2,4-Dipropoxyphenyl)ethanone

Cat. No.: B035195
CAS No.: 100863-82-9
M. Wt: 236.31 g/mol
InChI Key: JYOSXKGJWBSXKY-UHFFFAOYSA-N
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Description

1-(2,4-Dipropoxyphenyl)ethanone is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . It is characterized by the presence of two propoxy groups attached to a phenyl ring, which is further connected to an ethanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(2,4-Dipropoxyphenyl)ethanone typically involves the alkylation of 2,4-dihydroxyacetophenone with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

2,4-Dihydroxyacetophenone+Propyl BromideK2CO3,DMFThis compound\text{2,4-Dihydroxyacetophenone} + \text{Propyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2,4-Dihydroxyacetophenone+Propyl BromideK2​CO3​,DMF​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2,4-Dipropoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The propoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using reagents like alkyl halides or aryl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanone group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

1-(2,4-Dipropoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dipropoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2,4-Dipropoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(2,4-Dihydroxyphenyl)ethanone: Lacks the propoxy groups, making it less hydrophobic and altering its reactivity.

    1-(2,4-Dimethoxyphenyl)ethanone: Contains methoxy groups instead of propoxy groups, affecting its solubility and chemical behavior.

    1-(2,4-Dipropoxyphenyl)propanone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(2,4-dipropoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-4-8-16-12-6-7-13(11(3)15)14(10-12)17-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOSXKGJWBSXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)C)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366512
Record name 1-(2,4-dipropoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100863-82-9
Record name 1-(2,4-dipropoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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